molecular formula C16H16N2O B1437921 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 855644-25-6

2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B1437921
M. Wt: 252.31 g/mol
InChI Key: CQTBTRDYNDQWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound . It is also known as TBQ.


Molecular Structure Analysis

The molecular weight of 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine is 252.32 . The InChI code is 1S/C16H16N2O/c17-15-7-6-12-8-9-18 (11-14 (12)10-15)16 (19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2 .

Scientific Research Applications

Anticancer Potential

2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its derivatives have been explored for their potential anticancer properties. Redda et al. (2010) synthesized analogs of tetrahydroisoquinoline with modifications on the phenyl ring, exhibiting potent cytotoxicity against various breast cancer cell lines, including Ishikawa, MCF-7, and MDA-MB-231 (Redda, Gangapuram, & Ardley, 2010).

Synthesis and Chemical Properties

Tetrahydroisoquinolines, including 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine, undergo various chemical transformations such as redox-annulations and reactions with malonates and aldehydes to form structures related to natural products like crispine A and harmicine. Zhu et al. (2018) and Seidel et al. (2019, 2020) investigated these reactions, highlighting the versatility of these compounds in synthetic organic chemistry (Zhu, Chandak, & Seidel, 2018); (Seidel, Rickertsen, Ma, Abboud, & Paul, 2020).

Neurological Research

In the field of neurology, tetrahydroisoquinolines have been associated with Parkinson's disease. Studies have found that certain derivatives may act as dopaminergic antagonists or protect against Parkinson-like symptoms. Kawai et al. (2000) and Ohta et al. (2005) conducted research in this area, demonstrating both the harmful and protective effects of these compounds in the brain (Kawai, Kotake, & Ohta, 2000); (Ohta, 2005).

Potential for Neuroprotection

Further research suggests that some tetrahydroisoquinoline derivatives might offer neuroprotective benefits. Peana et al. (2019) reviewed the neurotoxic and neuroprotective properties of these compounds, highlighting their complex roles in neurological health and disease (Peana, Bassareo, & Acquas, 2019).

properties

IUPAC Name

(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-7-6-12-8-9-18(11-14(12)10-15)16(19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTBTRDYNDQWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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